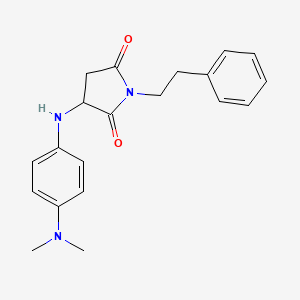![molecular formula C9H9ClF5N B2396969 2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2253630-63-4](/img/structure/B2396969.png)
2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photolysis in Photoaffinity Probes
A study by Platz et al. (1991) explored the photolysis of 3-aryl-3-(trifluoromethyl)diazirines, which are structurally related to 2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine. The research found that photolysis can lead to unexpected products, affecting the utility of these compounds in obtaining primary sequence data in biological systems. This highlights the complexity and potential limitations in the use of similar compounds in photoaffinity labeling (Platz et al., 1991).
Fluorination Agent in Organic Synthesis
Bergmann and Cohen (1970) discussed the use of a compound closely related to 2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine in organic synthesis. They focused on its application as a fluorinating agent, particularly for replacing hydroxyl groups with fluorine atoms in hydroxy-compounds. This research contributes to the broader understanding of the use of fluorinated compounds in chemical synthesis (Bergmann & Cohen, 1970).
Electrophilic Trifluoromethylthiolation Reagent
A study by Huang et al. (2016) introduced a derivative of 2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine as an effective electrophilic trifluoromethylthiolation reagent. This compound was utilized in synthesizing a variety of SCF3 compounds, showcasing its potential in chemical synthesis and modification (Huang et al., 2016).
Multifunctional Biocide in Cooling Systems
Walter and Cooke (1997) explored 2-(Decylthio)ethanamine hydrochloride, a compound related to 2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine, as a multifunctional biocide in cooling water systems. Its broad-spectrum activity against bacteria, fungi, and algae, as well as its biofilm and corrosion inhibition properties, are notable for industrial applications (Walter & Cooke, 1997).
Propriétés
IUPAC Name |
2,2-difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-3-1-2-4-6(5)9(12,13)14;/h1-4,7-8H,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQLRWXDMRHOJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)F)N)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF5N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methylbenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2396890.png)
![3-[(Cyclohexylcarbamoyl)amino]propanoic acid](/img/structure/B2396894.png)
![9-(3-chloro-4-methylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2396895.png)
![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide](/img/structure/B2396896.png)
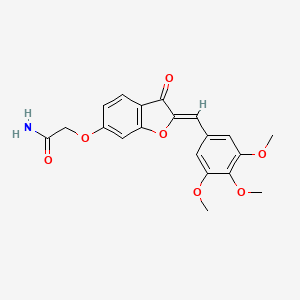

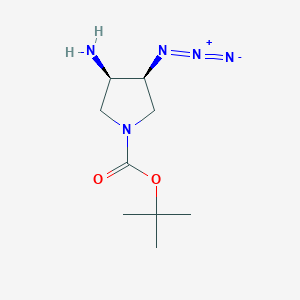

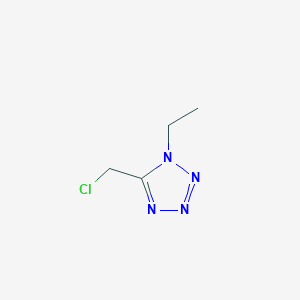
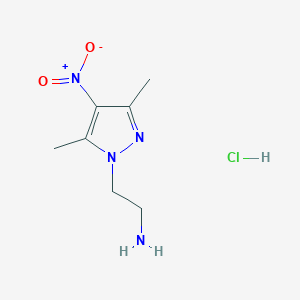
![(1,3-Dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2396908.png)
